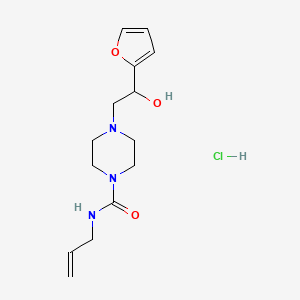

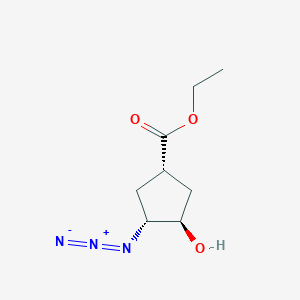

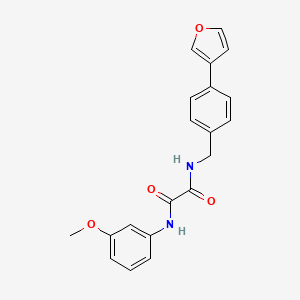

N-allyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride, also known as ALA-154, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Pharmacological Potential

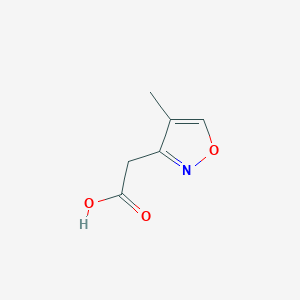

A study by Kumar et al. (2017) on the synthesis of novel derivatives involving furan-2-yl compounds similar to N-allyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride demonstrates the methodological advancements in creating compounds with potential antidepressant and antianxiety activities. These derivatives were synthesized through a series of reactions starting from 2-acetylfuran, highlighting the structural and functional versatility of furan-2-yl compounds in pharmacological research. The study reports that certain compounds exhibited significant antidepressant and antianxiety effects, showcasing the therapeutic potential of structurally related derivatives (Kumar et al., 2017).

Neuroinflammation Imaging

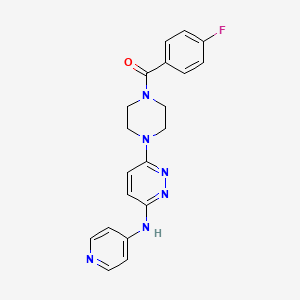

Lee et al. (2022) developed a radioligand, 5-cyano-N-(4-(4-(2-[18F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([18F]1), for PET imaging of colony-stimulating factor 1 receptor (CSF1R), indicating its application in neuroinflammation imaging. This ligand exhibited binding affinity comparable to known CSF1R inhibitors, and PET/CT imaging showed higher uptake in neuroinflammation models, suggesting its promise as a radioligand for CSF1R imaging. This illustrates the role of furan-2-carboxamide derivatives in developing diagnostic tools for neuroinflammation-related disorders, including Alzheimer’s disease (Lee et al., 2022).

Enantioselective Synthesis

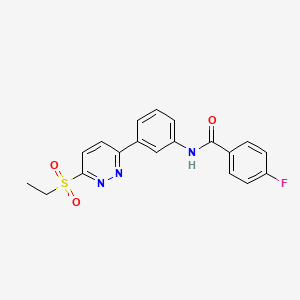

Cann et al. (2012) focused on the enantioselective synthesis of complex molecules, including a potent calcitonin gene-related peptide (CGRP) receptor antagonist. While the study does not directly involve N-allyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride, it exemplifies the broader chemical synthesis strategies that could be applied to such molecules. The research highlights the importance of stereochemistry and molecular architecture in the development of pharmacologically active compounds, potentially influencing the synthesis and application of furan-2-yl derivatives (Cann et al., 2012).

Antimicrobial and Antipsychotic Potential

Norman et al. (1996) explored heterocyclic carboxamides as potential antipsychotic agents, demonstrating the versatility of piperazine derivatives in targeting central nervous system disorders. Though not specifically about N-allyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride, this research underscores the potential of similar structures in developing new therapeutics for psychiatric conditions. The study evaluated the compounds’ efficacy in in vitro receptor binding and in vivo models, highlighting the methodological approach to assessing the therapeutic potential of such derivatives (Norman et al., 1996).

properties

IUPAC Name |

4-[2-(furan-2-yl)-2-hydroxyethyl]-N-prop-2-enylpiperazine-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3.ClH/c1-2-5-15-14(19)17-8-6-16(7-9-17)11-12(18)13-4-3-10-20-13;/h2-4,10,12,18H,1,5-9,11H2,(H,15,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVMHTYLBQUNDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)N1CCN(CC1)CC(C2=CC=CO2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2721367.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2721377.png)

![ethyl 4-({[3-oxo-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2721381.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea](/img/structure/B2721385.png)